N-pyridin-4-ylglycinamide
Overview
Description
N-pyridin-4-ylglycinamide is a compound that features a pyridine ring attached to a glycinamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyridine ring is a common structural motif in many biologically active compounds, making this compound a valuable subject for research and development.
Mechanism of Action
Target of Action
Related compounds such as pyrimidines have been reported to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that related compounds can bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading .
Biochemical Pathways
Related compounds such as pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
Related compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Action Environment
It is known that the physicochemical properties of a drug, human behavior (eg, food and drug intake), and genetics can affect the pharmacokinetics and pharmacodynamics of a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-4-ylglycinamide typically involves the reaction of pyridine-4-carboxylic acid with glycine or its derivatives. One common method is the condensation reaction between pyridine-4-carboxylic acid and glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-pyridin-4-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dihydropyridin-4-ylglycinamide.
Substitution: Halogenated derivatives such as 4-bromo-N-pyridin-4-ylglycinamide.
Scientific Research Applications
N-pyridin-4-ylglycinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxamide: Similar structure but lacks the glycinamide moiety.
N-pyridin-3-ylglycinamide: Similar structure but with the pyridine ring attached at the 3-position.
N-pyridin-2-ylglycinamide: Similar structure but with the pyridine ring attached at the 2-position.
Uniqueness
N-pyridin-4-ylglycinamide is unique due to the specific positioning of the glycinamide moiety at the 4-position of the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its isomers and other pyridine derivatives .
Properties
IUPAC Name |
2-amino-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-5-7(11)10-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQQNABSHOYOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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